molecular formula C19H13BrFN3S B2766570 2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1189868-46-9

2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2766570
CAS No.: 1189868-46-9
M. Wt: 414.3
InChI Key: BIKYXCPJEBZCDC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C19H13BrFN3S and its molecular weight is 414.3. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis and Anti-cancer Activity

Research has led to the synthesis of novel compounds with potential anti-cancer properties. For example, the development of fluoro-substituted benzopyran derivatives has shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to traditional drugs (Hammam et al., 2005). Another study synthesized imidazolyl acetic acid derivatives displaying anti-inflammatory and analgesic activities, suggesting potential applications in managing pain and inflammation associated with cancer (Khalifa & Abdelbaky, 2008).

Apoptotic Activity and Anticancer Compounds

Novel pyrazole derivatives with benzo[d]thiazole components were evaluated for their cytotoxicity and ability to induce apoptosis in cancer cells. One particular compound demonstrated potent in vitro anti-proliferative activity against various cancer cell lines, highlighting its potential as a significant anticancer agent (Liu et al., 2019).

Molecular Structure Analysis and Antiviral Activity

The synthesis and characterization of specific pyrazoline derivatives have been conducted, including detailed structural analysis using X-ray diffraction and other spectroscopic techniques. These studies contribute to the understanding of molecular interactions and potential antiviral applications (Sathish et al., 2018).

Fluorinated Compounds and Their Biological Activities

Research on fluorinated 1,5-benzothiazepines and pyrazolines highlights the synthesis and characterization of these compounds, exploring their biological activities. These studies are crucial for developing new therapeutic agents with enhanced biological properties (Jagadhani et al., 2015).

Antimicrobial and Anticancer Agents

The synthesis of new chemical structures has led to the discovery of compounds with antimicrobial and anticancer activities, offering new avenues for the development of treatments for various diseases. For instance, the creation of benzothiazole acylhydrazones has shown promising results as anticancer agents, underscoring the potential of novel synthetic compounds in therapeutic applications (Osmaniye et al., 2018).

Properties

IUPAC Name

2-(4-bromophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3S/c20-15-5-3-14(4-6-15)17-11-18-19(22-9-10-24(18)23-17)25-12-13-1-7-16(21)8-2-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKYXCPJEBZCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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